20(S),24(R)-Ocotillol

Übersicht

Beschreibung

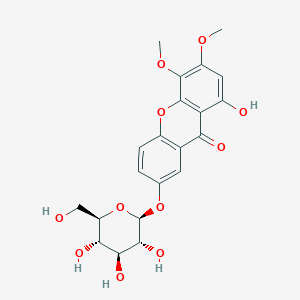

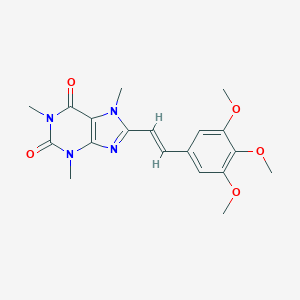

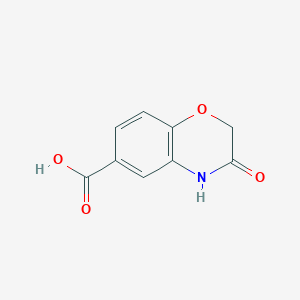

20(S),24(R)-Ocotillol is a triterpenoid compound that has been identified in various species of the Panax genus, commonly known as ginseng. This compound is a metabolite of majonoside R2 and is known for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties .

Synthesis Analysis

The synthesis of ocotillol-type compounds has been explored in several studies. Two C24 epimeric 3-acetylated ocotillol-type sapogenins have been synthesized from 20(R)-protopanaxadiol, and their structures were confirmed by high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction . Additionally, four ocotillol-type (20R)-protopanaxadiol metabolites were synthesized, and their absolute configurations were confirmed by X-ray single-crystal diffraction . These studies contribute to the understanding of the structural complexity and the potential for creating derivatives with enhanced biological activities.

Molecular Structure Analysis

The molecular structure of ocotillol-type compounds has been elucidated using a combination of NMR and mass spectrometry. The structure of a new ocotillol-type triterpenoid saponin was determined to be a dammarane-type with specific configurations at the C20 and C24 positions . The crystal structures of these compounds reveal different conformations and hydrogen bonding patterns, which may influence their biological activity .

Chemical Reactions Analysis

Ocotillol has been identified as an intermediate in the oxidation of hydroxy isooctenyl side chains, which are common features of several triterpenes. This was confirmed through partial synthesis from dammarenediol-II monoacetate, demonstrating ocotillol's role in the biosynthetic pathway of triterpenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of ocotillol-type compounds are closely related to their biological activities. For instance, the stereochemistry at the C24 position is thought to contribute to the pharmacological action and pharmacokinetics of these compounds . The differences in the crystal structures of the C24 epimers suggest that the physical properties such as solubility and stability may vary, potentially affecting their bioavailability and therapeutic efficacy .

Relevant Case Studies

Several studies have demonstrated the therapeutic potential of ocotillol. For example, ocotillol ameliorated colitis in mice by restoring the balance of Th17/Treg cells, suggesting its role in immune modulation . Another study showed that ocotillol enhanced neuronal activity through increased glutamate release, which may underlie its effects on spontaneous locomotor activity in mice . Additionally, ocotillol exhibited a gastroprotective effect against acetic acid-induced gastric ulcers in rats, further highlighting its anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Semisynthesis and Cytotoxicity

- Semisynthesis and Cytotoxicity Evaluation : A study focused on semisynthesizing ocotillol type saponins from 20(S)-ginsenoside Rg2, Rh1, and their 20(R)-epimers. It evaluated their cytotoxic effects against various human cancer cell lines, indicating potential anti-cancer applications (Yang et al., 2016).

Synthesis and Crystal Structures

- Synthesis and Crystal Structures of C24-epimeric 20(R)-ocotillol-type saponins : This research involved synthesizing and elucidating the structures of C24 epimeric 20(R)-ocotillol-type saponins, providing valuable insights into their pharmacological action and pharmacokinetics (Xu et al., 2016).

Biological Activities

- Advances in the Synthesis and Biological Activities : This paper reviews the separation, synthesis, pharmacological activities, and metabolism of ocotillol-type saponins, highlighting their diverse effects such as anti-inflammatory and neuroprotective properties (Xu et al., 2016).

Metabolism and Pharmacological Effects

- Discovery, Semisynthesis, Biological Activities, and Metabolism : This review discusses the discovery, semisynthesis, and various biological activities of ocotillol-type saponins, including their neuroprotective and anti-inflammatory effects (Liu et al., 2017).

Protective Effects in Medical Applications

- Protective Effects on Cultured Anoxia/Reoxygen Injury Myocardiocytes : Research showing that ocotillol-type derivatives had protective effects on cultured myocardiocytes under anoxia/reoxygen injury conditions, indicating potential in cardiovascular disease treatments (Bi et al., 2011).

Antibacterial Evaluation

- Synthesis and Antibacterial Evaluation of Novel 3-Substituted Ocotillol-Type Derivatives : This paper explores the antibacterial activity of ocotillol-type derivatives, highlighting their effectiveness, especially against Gram-positive bacteria, and their potential as leads in developing new antibacterial agents (Bi et al., 2017).

Eigenschaften

IUPAC Name |

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O5/c1-25(2)21(33)10-12-27(5)20-15-18(31)23-17(30(8)14-11-22(35-30)26(3,4)34)9-13-28(23,6)29(20,7)16-19(32)24(25)27/h17-24,31-34H,9-16H2,1-8H3/t17-,18+,19-,20+,21-,22+,23-,24-,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGBHUXQOPWGDK-HTGHARJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20(S),24(R)-Ocotillol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)

![methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate](/img/structure/B149760.png)

![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)

![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)